2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a sulfanyl group attached to an ethanone backbone.
Preparation Methods
The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of phenylpiperazine with an appropriate alkylating agent.
Introduction of the sulfanyl group: This step involves the reaction of the intermediate compound with a thiol reagent, such as 2-methylbenzenethiol, under suitable conditions.
Final coupling: The final step involves coupling the intermediate with an ethanone derivative to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals, where its unique structure provides specific functional properties.
Mechanism of Action
The mechanism by which 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperazine ring and sulfanyl group play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects. Specific pathways involved may include inhibition of bacterial enzymes or scavenging of free radicals, contributing to its antibacterial and antioxidant properties .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methyl-1-piperidinyl)ethanone
- 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl ethanone
- 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-17-7-5-6-8-18(17)15-24-16-20(23)22-13-11-21(12-14-22)19-9-3-2-4-10-19/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEHDFPGKKPRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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